2-(2-Bromo-5-methoxyphenyl)acetonitrile
Overview
Description
2-(2-Bromo-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO. It is a solid substance that appears as a colorless to pale yellow solid. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromo-5-methoxyphenyl)acetonitrile can be synthesized through the reaction of 2-amino-5-methoxyphenylacetonitrile with bromomethane. The reaction typically involves the use of a solvent such as ethanol or dimethylformamide (DMF) and is carried out under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and stored under dry, room temperature conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-(2-Bromo-5-methoxyphenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy group play crucial roles in its reactivity and interactions. The compound can act as a precursor to more complex molecules that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-5-methylphenyl)acetonitrile: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-(2-Bromo-4-methoxyphenyl)acetonitrile: This compound has the methoxy group in a different position on the phenyl ring
Uniqueness
2-(2-Bromo-5-methoxyphenyl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both the bromine atom and the methoxy group provides distinct chemical properties that make it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSZEBGUCILFSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348661 | |
Record name | 2-(2-bromo-5-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27387-23-1 | |
Record name | 2-(2-bromo-5-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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